![molecular formula C23H30N4O3S B2963432 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 903290-05-1](/img/structure/B2963432.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications
Sleep-Wake Modulation and Orexin Receptors
Research has shown that compounds structurally related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide play a significant role in sleep-wake modulation. These compounds act on orexin receptors (OX1R and OX2R) in the brain, which are crucial in maintaining wakefulness. Studies demonstrate that antagonism of these receptors, especially OX2R, can promote sleep and affect monoamine release, which is significant in understanding sleep disorders and developing potential treatments (Dugovic et al., 2009).
Dopamine Agonist Properties
Derivatives of the compound have been investigated for their dopamine-like activities. This research is crucial in understanding the compound's potential role in treating conditions related to dopamine dysfunction, such as Parkinson's disease and certain mood disorders. The potency of these derivatives as dopamine agonists varies based on their structural differences, offering insights into designing targeted therapeutics (Jacob et al., 1981).
Anticancer Potential
Some derivatives of this compound have shown promising results in anticancer research. For example, their application in inhibiting certain cell receptors and pathways suggests potential use in cancer therapy. The effectiveness of these derivatives against various cancer cell lines and their mechanisms, such as cell cycle arrest and apoptosis induction, are key areas of investigation (Fang et al., 2016).
Neurokinin-1 Receptor Antagonism
Studies have explored the role of related compounds as neurokinin-1 receptor antagonists. This research is significant in understanding how these compounds can be used to treat conditions like depression and anxiety, as well as their potential role in managing symptoms like emesis (Harrison et al., 2001).
Molecular Synthesis and Analysis
There is also significant research focused on the synthesis and structural analysis of derivatives of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide. These studies provide insights into the chemical properties, stability, and potential pharmaceutical applications of these compounds (Shally et al., 2020).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c28-22(24-8-10-26-11-13-30-14-12-26)23(29)25-16-20(21-6-3-15-31-21)27-9-7-18-4-1-2-5-19(18)17-27/h1-6,15,20H,7-14,16-17H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKQJQPCISAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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